molecular formula C14H12N4OS B2937260 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one CAS No. 896024-68-3

2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one

Cat. No.: B2937260
CAS No.: 896024-68-3
M. Wt: 284.34
InChI Key: KPFQBJNVCPWSPX-UHFFFAOYSA-N
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Description

2-(((4-Methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is a synthetic small molecule based on the quinazolin-4(3H)-one scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities . This compound is of significant interest for research into novel anti-infective and anticancer agents. Quinazolinone derivatives have demonstrated potent broad-spectrum antimicrobial activity and a promising ability to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . This anti-biofilm activity, which is linked to the disruption of bacterial quorum sensing without affecting bacterial growth, presents a valuable strategy for overcoming antibiotic resistance as it imposes less selective pressure on bacteria . Furthermore, quinazolinone-based compounds are extensively investigated as inhibitors of key protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in oncology for controlling tumor progression and angiogenesis . The structural design of this particular compound, incorporating a methylpyrimidinylthio moiety, is intended to leverage these well-documented research pathways. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-9-6-7-15-14(16-9)20-8-12-17-11-5-3-2-4-10(11)13(19)18-12/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFQBJNVCPWSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Alkylation and Functionalization of the Thioether Group

The thioether moiety (-S-CH2-) in the compound serves as a reactive site for nucleophilic substitution or alkylation. Key findings include:

a. Ethyl Bromoacetate Alkylation

  • Reaction with ethyl bromoacetate in the presence of K₂CO₃ yields ester derivatives (e.g., 2-(((4-methylpyrimidin-2-yl)thio)methyl)-3-substituted quinazolin-4(3H)-one esters).

  • Conditions : Acetone, reflux, 6–8 hours.

  • Yield : 48–97% .

b. Hydrazide Formation

  • Subsequent treatment of the ester derivatives with hydrazine hydrate produces hydrazide analogs.

  • Conditions : Ethanol, room temperature, 2–4 hours.

  • Yield : 73–96% .

Reaction TypeReagent/ConditionsProductYield (%)Source
AlkylationEthyl bromoacetate, K₂CO₃Ester derivatives48–97
HydrazinolysisNH₂NH₂·H₂O, ethanol, RTHydrazide derivatives73–96

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions to form fused heterocycles:

a. Pyrroloquinazolinone Formation

  • Reaction with chloroacetyl chloride in THF leads to cyclization at the N3 position, forming pyrrolo[2,1-b]quinazolin-5-one derivatives.

  • Mechanism : Chloroacetylation at the thioether methyl group, followed by intramolecular nucleophilic attack by the NH group.

  • Conditions : Dry THF, reflux, 4 hours.

  • Yield : 75–82% .

b. Imidazoquinazoline Synthesis

  • Condensation with phenacyl chloride in ethanol generates imidazo[1,2-c]quinazoline derivatives through a two-step process:

    • Formation of a quinazolinium intermediate.

    • Cyclization via elimination of HCl.

  • Yield : 68–74% .

Nucleophilic Substitution at the Pyrimidine Ring

The 4-methylpyrimidin-2-yl group participates in substitution reactions:

a. Suzuki Cross-Coupling

  • The pyrimidine ring undergoes palladium-catalyzed coupling with arylboronic acids to introduce aromatic substituents.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

  • Yield : 60–85% (based on analogous reactions) .

b. Buchwald-Hartwig Amination

  • Introduction of amino groups via amination at the pyrimidine C4 position.

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C.

  • Yield : 55–78% .

Glycosylation via Click Chemistry

The thioether methyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for glycosylation:

a. Triazole-Linked Glycosides

  • Reaction with propargyl glycosides (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide) forms 1,2,3-triazole-linked derivatives.

  • Conditions : CuSO₄·5H₂O, sodium ascorbate, THF/H₂O, RT.

  • Yield : 84–87% .

Glycosyl DonorProduct StructureYield (%)Source
Acetylated galactoseTriazole-linked quinazolinone-galactoside84–87

Kinase Inhibition Mechanism

While not a direct chemical reaction, molecular docking studies reveal:

  • The compound acts as an ATP non-competitive inhibitor against CDK2 and HER2 kinases.

  • The pyrimidine and quinazolinone moieties form hydrogen bonds with kinase active sites (e.g., Glu81 and Leu83 in CDK2) .

Stability and Reactivity Considerations

  • pH Sensitivity : The thioether bridge is susceptible to oxidation under acidic conditions, forming sulfoxide derivatives.

  • Thermal Stability : Decomposition occurs above 250°C, necessitating controlled reaction temperatures .

Scientific Research Applications

2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core with a thioether and a pyrimidine substituent. This structure combines a benzene ring and a pyrimidine-like moiety, contributing to its chemical reactivity and biological activity.

Potential Applications

The unique structure of this compound makes it a promising candidate in several fields. Its applications stem from its capacity to interact with target proteins, particularly tyrosine kinases. Molecular docking studies suggest it can act as an ATP non-competitive inhibitor against kinases like CDK2 and HER2, which are involved in cancer progression signaling pathways. This indicates its potential role in modulating these pathways.

Biological Activities

Compounds related to quinazolin-4(3H)-one have demonstrated significant biological activities, including anticancer and antimicrobial properties. Derivatives of quinazolinone, 4-methylquinazoline, and 2-mercaptoquinazoline also exhibit anticancer and antimicrobial activity.

Use in Synthesis

The chemical reactivity of this compound, attributed to its functional groups, allows for synthesizing derivatives with varying biological properties. Optimizing reaction conditions, including temperature and solvent choice, is crucial for achieving high yields and purity in the final product.

Interaction Studies

Mechanism of Action

The mechanism of action of 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Aliphatic-thio derivatives (e.g., compound 2) exhibit lower KI values (higher potency) for hCA I inhibition compared to benzylthio (compound 5) or 4-cyanobenzylthio (compound 8) analogs . This suggests that bulky or aromatic substituents may hinder binding to CA isoforms.
  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) on benzylthio derivatives enhances CA I inhibition (KI = 50.7–93.6 nM) compared to unsubstituted benzylthio analogs (KI = 229.4 nM) . The 4-methylpyrimidinyl group in the target compound, being electron-rich, may exhibit distinct binding behavior.

Carbonic Anhydrase Inhibition

  • Aliphatic vs. Aromatic Substituents : Aliphatic-thio derivatives (e.g., compounds 2–4) show superior hCA I inhibition (KI = 7.1–12.6 nM) compared to benzylthio analogs (KI = 19.3–740.2 nM) . The target compound’s aromatic 4-methylpyrimidinyl group may reduce CA affinity relative to aliphatic analogs but could retain activity comparable to substituted benzylthio derivatives.
  • 4-Substituted Benzylthio Analogs: 2-((4-Cyanobenzyl)thio)quinazolin-4(3H)-one (compound 8) exhibits moderate hCA I inhibition (KI = 256.8 nM), outperforming other 4-substituted benzylthio derivatives (KI = 370.1–740.2 nM) .

Antiproliferative and Antimicrobial Activity

  • Triazolylthioether Derivatives : Compounds like 2-(5-((3-bromophenyl)thio)-1,3,4-oxadiazole-2-yl)quinazolin-4(3H)-one (8o) show potent antiproliferative activity against A549 cells (IC₅₀ = 3.46 μM) . The target compound’s pyrimidinylthio group may offer different steric or electronic interactions for anticancer targets.
  • Antimicrobial Activity : 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIs) exhibits EC₅₀ = 22.1–47.6 μg mL⁻¹ against bacterial pathogens, surpassing commercial bactericides . The 4-methylpyrimidinyl group’s lipophilicity could enhance membrane penetration in microbial targets.

Biological Activity

2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This compound integrates a quinazolinone core with a thioether and pyrimidine substituent, which may enhance its biological efficacy.

Chemical Structure and Properties

The compound features a fused bicyclic system comprising a benzene ring and a pyrimidine-like moiety, contributing to its biological activity and chemical reactivity. The thioether group is significant as it may enhance the compound's interactions with biological targets.

Biological Activities

Research has indicated that quinazolinone derivatives exhibit a variety of biological activities, including:

  • Cytotoxicity : Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, derivatives of quinazolin-4(3H)-one have shown significant cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. Compounds related to this structure have demonstrated IC50 values that are significantly lower than standard treatments, indicating their potential as anticancer agents .

Table 1: Cytotoxicity Data of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)Comparison Control IC50 (µM)
2jMCF-73.79 ± 0.965.9 ± 0.74 (Lapatinib)
3gA27800.14 ± 0.0312.11 ± 1.03 (Lapatinib)
2iCDK20.173 ± 0.0120.131 ± 0.015 (Imatinib)
3iHER20.079 ± 0.0150.078 ± 0.015 (Lapatinib)

Molecular docking studies suggest that this compound acts as an ATP non-competitive inhibitor against various tyrosine kinases, including CDK2 and HER2, which are crucial in cancer progression pathways . The interaction studies reveal that the unique structural features of the compound allow it to effectively modulate signaling pathways involved in cellular proliferation and survival.

Case Studies

  • Cytotoxicity in Breast Cancer : In a study evaluating the cytotoxic effects on MCF-7 cells, compounds derived from quinazolin-4(3H)-one exhibited cytotoxicity that was 2 to 30-fold more potent than lapatinib, a known treatment for breast cancer .
  • Inhibition of Tyrosine Kinases : Further investigations into the inhibitory activities against multiple tyrosine kinases revealed that compounds such as 2i and 3i showed potent inhibition against CDK2 and HER2, suggesting their potential as targeted therapies in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one and its derivatives?

  • Methodological Answer : The core quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of anthranilic acid derivatives with primary amines or acylating agents (e.g., acetic anhydride or benzoyl chloride) . For thioether linkage at the 2-position, bromomethyl intermediates (e.g., 2-bromomethylquinazolin-4(3H)-one) are reacted with thiol-containing heterocycles like 4-methylpyrimidine-2-thiol under reflux in polar aprotic solvents (e.g., DMF or pyridine). This approach is validated in analogous syntheses of pyridazinylthio and pyrazinylaminomethyl derivatives .

Q. How can researchers characterize the structural integrity of synthesized derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly the thioether bridge and pyrimidine ring integration. Mass spectrometry (HRMS/ESI-MS) validates molecular weights, while X-ray crystallography resolves stereochemical ambiguities in complex derivatives. Infrared (IR) spectroscopy identifies functional groups like C=O (quinazolinone) and C-S bonds .

Q. What safety protocols are recommended for handling this compound and its intermediates?

  • Methodological Answer : Due to potential toxicity, work should be conducted in a fume hood with nitrile gloves and protective eyewear. Avoid inhalation of dust/gases; use solvent traps during reflux. In case of skin contact, rinse immediately with water. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution between bromomethyl intermediates and thiols.
  • Solvent Effects : Test high-boiling solvents (e.g., DMSO or NMP) to stabilize reactive intermediates.
  • Temperature Control : Gradual heating (80–120°C) minimizes side reactions like oxidation or dimerization .
    • Data-Driven Example : In pyridinyloxadiazolylthiomethyl derivatives, yields increased from 45% to 72% when switching from acetic acid to pyridine as the solvent .

Q. What strategies address contradictory bioactivity data across structurally similar derivatives?

  • Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. Mitigation strategies include:

  • SAR Studies : Systematically vary substituents on the pyrimidine and quinazolinone rings to isolate electronic (e.g., electron-withdrawing groups) vs. steric effects.
  • Standardized Assays : Re-test compounds under uniform conditions (e.g., MIC values for antimicrobial activity using CLSI guidelines).
  • Computational Modeling : Use DFT calculations to predict charge distribution and binding affinity to biological targets .
    • Example : Pyrazin-2-amine-substituted derivatives showed antitubercular activity (MIC = 1.56 µg/mL), while pyridazinyl analogs were inactive, highlighting the role of nitrogen positioning .

Q. How can researchers design derivatives to enhance pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Hydrophilic Modifications : Introduce polar groups (e.g., -OH, -NH₂) at the 3-position of the quinazolinone or pyrimidine rings.
  • Prodrug Strategies : Convert thioether groups to sulfoxide/sulfone derivatives for controlled release.
  • LogP Optimization : Balance lipophilicity using substituents like methyl (LogP +0.5) or fluorine (LogP -0.2) to improve membrane permeability .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of the thioether bridge in target binding (e.g., kinase inhibition).
  • In Vivo Toxicity : Assess hepatotoxicity and plasma stability in animal models.
  • Environmental Impact : Evaluate biodegradation pathways using OECD 301 guidelines .

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